
Ragaglitazar
概要
説明
Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. This compound reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.
科学的研究の応用
Introduction to Ragaglitazar
This compound is a novel compound that acts as a dual agonist for peroxisome proliferator-activated receptors (PPAR) alpha and gamma. This unique mechanism allows it to improve glycemic control and lipid profiles, making it a potential therapeutic agent for conditions such as type 2 diabetes and dyslipidemia. This article explores the scientific applications of this compound, focusing on its efficacy in clinical studies, mechanisms of action, and potential implications for future therapies.
Efficacy in Type 2 Diabetes
Several studies have evaluated the effects of this compound in patients with type 2 diabetes:
- Study Design : A 12-week, double-blind, placebo-controlled trial included 177 hypertriglyceridemic type 2 diabetic subjects who received varying doses of this compound (0.1, 1, 4, or 10 mg), placebo, or pioglitazone (45 mg) .
- Results :
Lipid Profile Improvement
This compound has demonstrated significant effects on lipid metabolism:
- Reduction in Triglycerides : In various animal models, this compound showed substantial reductions in triglyceride levels compared to standard treatments like rosiglitazone and fenofibrate .
- Impact on Cholesterol Levels : The compound also effectively lowered low-density lipoprotein (LDL) cholesterol while increasing HDL cholesterol, which is beneficial for cardiovascular health .
Safety Profile
While this compound shows promise, safety concerns have been noted:
- Common adverse events include edema, weight gain, leukopenia, and anemia .
- Clinical trials were suspended due to ethical concerns regarding adverse effects observed in animal models .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other treatments:
Treatment | Fasting Plasma Glucose Reduction | Triglyceride Reduction | HDL Increase |
---|---|---|---|
This compound (4 mg) | -74 mg/dl | -62% | +31% |
Pioglitazone (45 mg) | -43 mg/dl | Not specified | Not specified |
Fenofibrate | Not specified | Comparable reduction | Not specified |
Rosiglitazone | Not specified | Not significant | Not significant |
Case Study 1: Efficacy in Obese Diabetic Models
In studies involving ob/ob mice and Zucker fa/fa rats, this compound significantly reduced plasma glucose levels and improved lipid profiles. The effectiveness was reported to be three-fold better than that of rosiglitazone .
Case Study 2: High-Fat Diet Models
In high-fat-fed hamster models, this compound led to an 83% reduction in triglycerides and a significant decrease in body weight gain associated with fat feed . This indicates its potential utility not only for diabetes management but also for obesity-related metabolic disorders.
化学反応の分析
Asymmetric Glycolate Alkylation via Phase-Transfer Catalysis
A pivotal step in ragaglitazar synthesis involves phase-transfer-catalyzed (PTC) asymmetric glycolate alkylation . This method utilizes:
-
Catalyst : Trifluorobenzyl cinchonidinium salt
-
Base : Cesium hydroxide
-
Temperature : −35°C
Under these conditions, diphenylmethoxy-2,5-dimethoxyacetophenone undergoes alkylation to produce intermediates with 80–99% yield and up to 90% enantiomeric excess (ee) . Subsequent Baeyer–Villiger oxidation with bis(trimethylsilyl) (TMS) peroxide generates α-hydroxy esters, which are further processed via transesterification to yield aryl esters with >99% ee after recrystallization .
Structural Modifications and Salt Formation
-
Salt crystallization : this compound forms a stable L-arginine salt , confirmed by single-crystal X-ray analysis. This step improves physicochemical properties for formulation .
-
Phenoxazine ring orientation : Structural studies reveal conformational flexibility in the phenoxazine moiety, critical for PPAR receptor binding .
Table 1: Key Reaction Conditions and Outcomes
Reaction Step | Conditions | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|---|
Glycolate Alkylation (PTC) | −35°C, CsOH, cinchonidinium catalyst | 80–99 | 90% (up to 96% after recrystallization) |
Baeyer–Villiger Oxidation | Bis-TMS peroxide | 70–85 | N/A |
Enzymatic Kinetic Resolution | Proprietary enzyme system | Not reported | >99% (final product) |
Comparative Analysis of Synthetic Routes
-
Original route : Relied on low-yielding oxidation steps (e.g., HNO₃/AcOH for quinone formation).
-
Optimized route : Integrates enzymatic resolution and PTC alkylation, achieving higher enantiopurity and scalability. The final synthesis of this compound rivals industry standards in both yield and purity .
Mechanistic Insights
-
PPAR binding : this compound’s dual activity stems from its ability to adopt distinct conformations in PPARα (tail-down pocket) and PPARγ (tail-up pocket), as shown in crystallographic studies .
-
Lack of PPARδ activity : Absence of binding in the PPARδ tail-up pocket explains its selectivity .
This synthesis framework highlights this compound’s complex reaction landscape, driven by innovations in asymmetric catalysis and enzymatic resolution. The integration of these methods underscores its development as a potent antidiabetic and lipid-modulating agent .
特性
分子式 |
C25H25NO5 |
---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1 |
InChIキー |
WMUIIGVAWPWQAW-DEOSSOPVSA-N |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
異性体SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
正規SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。